molecular formula C11H13NO2 B8675354 3-(2-Hydroxyethyl)-2-methylisoindolin-1-one

3-(2-Hydroxyethyl)-2-methylisoindolin-1-one

Cat. No. B8675354
M. Wt: 191.23 g/mol
InChI Key: QMVNKZUZAOLCKT-UHFFFAOYSA-N
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Patent
US06087364

Procedure details

Sodium borohydride (4.1 g, 109.4 mmol) is added to a solution of 2,3-dihydro-2-methyl-3-oxo-1H-isoindole-1-acetic acid methyl ester (Synthesis, 1986:755) (4.8 g, 21.9 mmol) in 50 mL of MeOH at room temperature and stirred overnight. The reaction is quenched by addition of 100 mL of 2.0 N NaOH, and the MeOH is evaporated. The solution is extracted with CH2Cl2 (3×100 mL). The extracts are combined and dried over Na2SO4 and evaporated to give 2.2 g (52% yield) of 1,3-dihydro-2-methyl-3-(2-hydroxyethyl)-2H-isoindol-1-one.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
2,3-dihydro-2-methyl-3-oxo-1H-isoindole-1-acetic acid methyl ester
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C[O:4][C:5](=O)[CH2:6][CH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[N:8]1[CH3:17]>CO>[CH3:17][N:8]1[CH:7]([CH2:6][CH2:5][OH:4])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
2,3-dihydro-2-methyl-3-oxo-1H-isoindole-1-acetic acid methyl ester
Quantity
4.8 g
Type
reactant
Smiles
COC(CC1N(C(C2=CC=CC=C12)=O)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of 100 mL of 2.0 N NaOH
CUSTOM
Type
CUSTOM
Details
the MeOH is evaporated
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(C2=CC=CC=C2C1CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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